Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate involves the reaction of dibromo-butanedione with water, methanol, and sodium sulfite, utilizing Strecker sulfonation. This process yields hydroxyl-bearing bis(sulfonates) and by-products like sodium 2,3,4-trihydroxy-1-sulfonate. However, the synthesis can be complicated, indicating the need for precise conditions to achieve the desired product (Tsivgoulis et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds within this class often includes sodium coordination and hydrogen bonding, contributing to their ability to form complex structures. For example, the structure of diaqua[2,6-bis(2,6-diethyl-4-sulfonatophenyl)-3,5-dimethyl-2,6-diazoniaheptan-4-ido]sodium(I) illustrates a 'triple' internal salt with three positive and negative charge centers, showing the intricate balance of interactions that stabilize these molecules (Guo et al., 2007).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are diverse, often involving intramolecular transformations. For instance, electrochemical intramolecular amino- or oxysulfonylation of internal alkenes with sodium sulfinate allows for the efficient preparation of sulfonylated N-heterocycles and O-heterocycles, demonstrating the compounds' reactivity and potential for generating complex structures (Mou et al., 2023).
Physical Properties Analysis
The physical properties of related compounds, such as solubility and melting point, are crucial for their application. For example, the hydrophilic sulfonate monomer 2,2-bis(hydroxymethyl) butyric propyl-3'-sodium sulfonate (DMBPS-Na) synthesized by sulfo-alkylation reaction exhibits high solubility in water, ethanol, and dimethylacetamide, with a melting point range of 85-90℃, highlighting its utility in various formulations (Deng, 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity with other molecules and stability under different conditions, are key to understanding the applications of these compounds. The synthesis of sodium S-[3-(hydroxyaryl)propyl] thiosulfates and [3-(hydroxyaryl)propane]-1-sulfonates showcases the ability of these compounds to interact with lipoperoxide radicals, indicating their antioxidant potential and chemical reactivity (Oleynik et al., 2007).
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds structurally related to Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate involves complex chemical routes that can influence their applications in various fields. For example, the synthesis of 1,3-dihydroxynaphthalene, which shares a similar complexity in its chemical structure, involves methods such as alkaline fusion and photocatalytic oxidation, highlighting the intricate chemistry and potential for modification in similar compounds (Zhang You-lan, 2005). This process showcases the possibility of employing eco-friendly and efficient methods in the synthesis of complex sulfonate compounds.
Applications in Corrosion Inhibition
Research into sulfamic acid as an alternative electrolyte for industrial cleaning and corrosion inhibition offers insights into the potential applications of related sulfonate compounds in protecting metal surfaces. Sulfamic acid solutions, noted for their environmentally friendly and less toxic nature, are effective in removing rusts and lime scales, suggesting that structurally similar sulfonates might also find applications in corrosion protection and as cleaning agents in industrial settings (C. Verma & M. Quraishi, 2022).
Pharmacological Activities
Compounds such as Sodium tanshinone IIA sulfonate (STS), derived from traditional Chinese medicine, demonstrate a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-apoptosis effects, especially in the treatment of cardiovascular diseases. This highlights the potential for sodium sulfonate derivatives to be developed into therapeutic agents for various diseases, showcasing the diverse applications of these compounds in medicine (Zhong-Yan Zhou et al., 2019).
Energy Storage Applications
The research into sodium metal anodes and emerging solutions to dendrite growth in sodium-metal batteries (SMBs) points towards the application of sodium-based compounds in energy storage technologies. Understanding the electrochemical behavior of sodium and its compounds can lead to the development of safer and more efficient batteries, indicating the potential of sodium sulfonate derivatives in enhancing energy storage solutions (Byeongyong Lee et al., 2019).
properties
IUPAC Name |
sodium;3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO7S.Na/c9-3-7(4-10,5-11)8-1-6(12)2-16(13,14)15;/h6,8-12H,1-5H2,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRADYQRMWVBZEH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])O)NC(CO)(CO)CO.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NNaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate | |
CAS RN |
105140-25-8 | |
Record name | 105140-25-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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